![molecular formula C21H18BrNO5S B2876715 4-(((5-Bromo-2-methoxyphenyl)methylene)amino)phenyl 4-methoxybenzenesulfonate CAS No. 329777-88-0](/img/structure/B2876715.png)
4-(((5-Bromo-2-methoxyphenyl)methylene)amino)phenyl 4-methoxybenzenesulfonate
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Overview
Description
4-(((5-Bromo-2-methoxyphenyl)methylene)amino)phenyl 4-methoxybenzenesulfonate, also known as 4-Bromomethyl-2-methoxyphenyl-4-methoxybenzenesulfonate, is an organic compound belonging to the family of aromatic sulfonates. It is a white crystalline solid with a melting point of 200-202°C and a boiling point of 300°C. It is soluble in water and organic solvents such as ethanol, methanol, and acetone. 4-Bromomethyl-2-methoxyphenyl-4-methoxybenzenesulfonate has a wide range of applications in chemical synthesis, materials science, and scientific research.
Scientific Research Applications
Photodynamic Therapy Applications
The synthesized compound, related to 4-(((5-Bromo-2-methoxyphenyl)methylene)amino)phenyl 4-methoxybenzenesulfonate, has been studied for its potential applications in photodynamic therapy (PDT). A study by Pişkin, Canpolat, and Öztürk (2020) introduced a zinc phthalocyanine derivative that exhibits promising properties as a Type II photosensitizer for cancer treatment in PDT. The compound demonstrates good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in photodynamic therapy, highlighting its potential in cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).
Catalysis in Alcohol Oxidation
Research on sulfonated Schiff base copper(II) complexes, which may be related to the structural framework of 4-(((5-Bromo-2-methoxyphenyl)methylene)amino)phenyl 4-methoxybenzenesulfonate, shows efficiency in catalyzing the oxidation of alcohols. Hazra et al. (2015) synthesized a compound capable of acting as a selective catalyst for the oxidation of primary and secondary alcohols. This application is significant for synthesizing various chemical products and intermediates, showcasing the versatility of these compounds in catalysis and organic synthesis (Hazra, Martins, Silva, & Pombeiro, 2015).
Antioxidant Activity
The isolation and characterization of bromophenols from the marine red alga Rhodomela confervoides, including derivatives structurally similar to 4-(((5-Bromo-2-methoxyphenyl)methylene)amino)phenyl 4-methoxybenzenesulfonate, reveal potent antioxidant activities. These compounds, as identified by Li et al. (2011), exhibit activities stronger than or comparable to positive controls such as butylated hydroxytoluene (BHT) and ascorbic acid. Such findings suggest potential applications of these compounds in food preservation, pharmaceuticals, and cosmetics to prevent oxidative damage (Li, Li, Gloer, & Wang, 2011).
Material Science and Polymer Solar Cells
In material science, specifically in the development of polymer solar cells, the modification and application of phenyl-C61-butyric acid methyl ester derivatives, related to the compound of interest, have been explored. Jin et al. (2016) reported on a derivative that exhibits improved photovoltaic performance in polymer solar cells. The study indicates that modifications to the molecular structure of such compounds can lead to significant improvements in power conversion efficiency, open circuit voltage, and short-circuit current, highlighting the role of these compounds in enhancing renewable energy technologies (Jin, Yu, Peng, Fan, Cai, Fan, Gou, & Chu, 2016).
Mechanism of Action
Mode of Action
It is known that brominated compounds often interact with their targets through electrophilic aromatic substitution . In this process, the bromine atom acts as an electrophile, reacting with electron-rich aromatic systems in the target molecule .
Biochemical Pathways
Brominated compounds are often involved in various biochemical pathways due to their electrophilic nature . They can influence the function of proteins and other biomolecules by modifying their structure through electrophilic aromatic substitution .
Result of Action
Brominated compounds can induce structural changes in their targets, potentially altering their function . This can lead to various downstream effects, depending on the specific targets and pathways involved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These can include the pH and temperature of the environment, the presence of other molecules, and the specific conditions within the cell or organism
properties
IUPAC Name |
[4-[(5-bromo-2-methoxyphenyl)methylideneamino]phenyl] 4-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO5S/c1-26-18-8-10-20(11-9-18)29(24,25)28-19-6-4-17(5-7-19)23-14-15-13-16(22)3-12-21(15)27-2/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCFWTVZVXAIDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=CC3=C(C=CC(=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((5-Bromo-2-methoxyphenyl)methylene)amino)phenyl 4-methoxybenzenesulfonate |
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